4-[({2-Methylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid
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Overview
Description
4-[({2-Methylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid is a chemical compound that belongs to the class of imidazo[1,2-a]pyridine derivatives
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridine derivatives, which this compound is a part of, have been shown to possess a broad range of biological activity . They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives interact with various targets to exert their biological effects . The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied .
Biochemical Pathways
Given the broad range of biological activities associated with imidazo[1,2-a]pyridine derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as other imidazo[1,2-a]pyridine derivatives, could provide some insights .
Result of Action
It’s known that imidazo[1,2-a]pyridine derivatives have a broad range of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .
Action Environment
It’s known that the efficacy and stability of similar compounds, such as other imidazo[1,2-a]pyridine derivatives, could be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[({2-Methylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure. One common approach is the cyclization of 2-methylimidazo[1,2-a]pyridine with appropriate reagents to introduce the formamido group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-[({2-Methylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid can be employed in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to design therapeutic agents for various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridine
4-({2-Methylimidazo[1,2-a]pyridin-3-yl}formamido)butanoic acid
N-[4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinyl]acetamide
Uniqueness: 4-[({2-Methylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid stands out due to its specific structural features, which confer unique chemical and biological properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.
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Properties
IUPAC Name |
4-[[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-15(20-9-3-2-4-14(20)19-11)16(21)18-10-12-5-7-13(8-6-12)17(22)23/h2-9H,10H2,1H3,(H,18,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNCTYXIATWYQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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